Ethyl 7-aminoheptanoate

Description

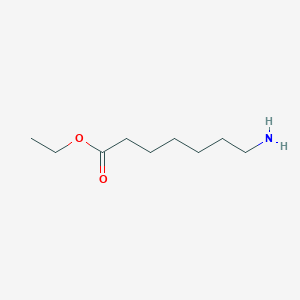

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-aminoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPPJUXIEMSWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288165 | |

| Record name | Heptanoic acid, 7-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-66-4 | |

| Record name | Heptanoic acid, 7-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid, 7-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanoic acid, 7-amino-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ethyl 7-aminoheptanoate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of ethyl 7-aminoheptanoate. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in utilizing this versatile bifunctional molecule.

Chemical Properties and Structure

This compound is a valuable building block in organic synthesis, featuring both a primary amine and an ethyl ester functional group.[1] This dual functionality allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of more complex molecules, including peptide mimetics and macrocycles.[1] The ethyl ester group enhances its solubility in organic solvents compared to its carboxylic acid counterpart, 7-aminoheptanoic acid.[1]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 1117-66-4[1] | 29840-65-1[2] |

| Molecular Formula | C₉H₁₉NO₂[3] | C₉H₂₀ClNO₂[4] |

| Molecular Weight | 173.25 g/mol [1][3] | 209.71 g/mol [4] |

| Melting Point | Not available | 119-122 °C[5] |

| Boiling Point | Not available | 269.8 °C at 760 mmHg[6] |

| Density | Not available | Not available |

| Solubility | Soluble in organic solvents[1] | Slightly soluble in methanol and water[5] |

Structure:

-

IUPAC Name: this compound[1]

-

SMILES: CCOC(=O)CCCCCCN[7]

-

InChI: InChI=1S/C9H19NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8,10H2,1H3[1]

-

InChIKey: VBPPJUXIEMSWDT-UHFFFAOYSA-N[1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signals |

| ¹H NMR | - Triplet corresponding to the methyl (CH₃) protons of the ethyl group.- Quartet corresponding to the methylene (CH₂) protons of the ethyl group.- A series of multiplets for the protons of the heptanoate chain.- A characteristic signal for the methylene group adjacent to the amino group.- A broad singlet for the primary amine (-NH₂) protons.[1] |

| ¹³C NMR | - Signal for the carbonyl carbon of the ester.- Signal for the carbon atom bonded to the amino group.- Signals for the carbons of the ethyl group.- A series of signals for the carbons of the heptanoate chain.[1] |

| IR Spectroscopy | - A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester.- N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹. |

| Mass Spectrometry | - Expected molecular ion peak [M]⁺ or [M+H]⁺.[1] |

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes a general method for the synthesis of this compound from 7-aminoheptanoic acid using an acid-catalyzed esterification.

Materials:

-

7-aminoheptanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid or anhydrous hydrochloric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 7-aminoheptanoic acid in a large excess of absolute ethanol.[1]

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or anhydrous hydrochloric acid to the stirred solution.[1]

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by fractional distillation under reduced pressure or column chromatography.[8]

Note: This is a general procedure and may require optimization for specific laboratory conditions and desired purity.

Diagram 1: Synthesis of this compound

Caption: Fischer-Speier esterification of 7-aminoheptanoic acid.

Biological Activity and Applications

This compound, particularly its hydrochloride salt, has garnered interest in the pharmaceutical sector for its potential therapeutic applications.

Antiviral Activity:

This compound hydrochloride has been identified as a potential antiviral agent, specifically as a viral entry inhibitor.[2] Research suggests its promise in inhibiting viruses such as Ebola.[1][2] The mechanism of action is believed to involve the blockade of viral entry into host cells, a critical step in the viral life cycle.

HDAC Inhibitor Precursor:

The compound also serves as a crucial intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors.[2] HDACs are enzymes that play a significant role in the regulation of gene expression, and their dysregulation is implicated in various cancers.[9] this compound provides a flexible linker that can be incorporated into the structure of HDAC inhibitors, connecting the zinc-binding group to the "cap" group that interacts with the enzyme surface.[9]

Diagram 2: Role in HDAC Inhibitor Synthesis

Caption: this compound as a linker in HDAC inhibitors.

Conclusion

This compound is a bifunctional molecule with significant potential in synthetic chemistry and drug discovery. Its well-defined structure and reactive functional groups make it an attractive building block for the creation of complex and biologically active compounds. While there are gaps in the publicly available quantitative physicochemical and spectroscopic data, the information presented in this guide provides a solid foundation for researchers and scientists working with this compound. Further investigation into its biological mechanisms of action is warranted to fully explore its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. cerritos.edu [cerritos.edu]

- 3. One moment, please... [chemistrysteps.com]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

ethyl 7-aminoheptanoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 7-aminoheptanoate, a key bifunctional molecule in organic synthesis and pharmaceutical development. The document details its physicochemical properties, experimental protocols for its synthesis and application, and its role in the formation of pharmacologically active compounds, with a focus on the signaling pathways of its derivatives.

Physicochemical Properties

This compound is a versatile building block, featuring a terminal primary amine and an ethyl ester, which makes it a valuable intermediate in the synthesis of more complex molecules.[1] Its properties, along with those of its common salt and a key precursor, are summarized below.

| Property | This compound | This compound Hydrochloride | 7-Aminoheptanoic Acid |

| CAS Number | 1117-66-4 | 29840-65-1 | 929-17-9 |

| Molecular Formula | C₉H₁₉NO₂ | C₉H₂₀ClNO₂ | C₇H₁₅NO₂ |

| Molecular Weight | 173.25 g/mol | 209.71 g/mol | 145.20 g/mol |

| Appearance | Not specified | Off-White to Pale Red Solid | White to Almost white powder/crystal |

| Melting Point | Not specified | 119-122°C | 189°C (dec.) |

| Solubility | Not specified | Methanol (Slightly), Water (Slightly) | Not specified |

Experimental Protocols

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antidepressant tianeptine.[2][3] Below are representative protocols for the synthesis of its precursor and its utilization in the synthesis of tianeptine.

1. Synthesis of 7-Aminoheptanoic Acid from Cycloheptanone

A common route to 7-aminoheptanoic acid, the precursor to this compound, involves the Beckmann rearrangement of cycloheptanone oxime followed by hydrolysis.

-

Step 1: Oximation of Cycloheptanone.

-

Cycloheptanone is reacted with hydroxylamine hydrochloride in a suitable solvent such as methanol to form cycloheptanone oxime.

-

-

Step 2: Beckmann Rearrangement.

-

The cycloheptanone oxime is treated with a strong acid, typically concentrated sulfuric acid or polyphosphoric acid, to induce rearrangement to the corresponding lactam (caprolactam analog).

-

-

Step 3: Hydrolysis of the Lactam.

-

The resulting lactam is hydrolyzed under acidic conditions, for example, by refluxing with concentrated hydrochloric acid, to yield 7-aminoheptanoic acid hydrochloride.

-

-

Step 4: Neutralization.

-

The hydrochloride salt can be neutralized with a suitable base to afford the free amino acid.

-

2. Fischer Esterification to this compound

The ethyl ester can be prepared from 7-aminoheptanoic acid via Fischer esterification.

-

Reactants: 7-Aminoheptanoic acid, absolute ethanol, and a strong acid catalyst (e.g., concentrated sulfuric acid or hydrogen chloride gas).

-

Procedure:

-

Suspend 7-aminoheptanoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Extract the this compound into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation.

-

3. Synthesis of Tianeptine using this compound

This compound is a key building block in the synthesis of tianeptine.[2] The general procedure involves the nucleophilic substitution of a chlorinated dibenzothiazepine core with this compound, followed by hydrolysis of the ester.

-

Reactants: 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][4][5]thiazepine S,S-dioxide, this compound, a suitable solvent (e.g., nitromethane), and a base for hydrolysis (e.g., sodium hydroxide).

-

Procedure:

-

Condense 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][4][5]thiazepine S,S-dioxide with this compound in nitromethane.[2] This reaction results in the formation of ethyl 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][4][5]thiazepin-11-yl)amino]heptanoate S,S-dioxide.

-

Hydrolyze the resulting ethyl ester with sodium hydroxide in refluxing ethanol to yield the sodium salt of tianeptine.[2]

-

Visualizations of Synthetic and Signaling Pathways

Synthetic Workflows

The following diagrams illustrate the synthetic pathways described in the experimental protocols.

Signaling Pathway of Tianeptine

While this compound is primarily a synthetic intermediate, its derivative, tianeptine, exerts its antidepressant effects through the modulation of the glutamatergic system and activation of the mTOR (mechanistic target of rapamycin) signaling pathway.[4][6][7] Tianeptine has been shown to activate mTORC1, which in turn phosphorylates downstream targets like 4E-BP1 and p70S6K, leading to increased protein synthesis, dendritic outgrowth, and synaptic plasticity.[6][7][8] This activation is mediated through the PI3K/Akt and MEK/ERK pathways.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Tianeptine Sodium | Semantic Scholar [semanticscholar.org]

- 4. The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tianeptine modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tianeptine induces mTORC1 activation in rat hippocampal neurons under toxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tianeptine induces mTORC1 activation in rat hippocampal neurons under toxic conditions | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 7-Aminoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ethyl 7-aminoheptanoate, a key bifunctional molecule in contemporary drug discovery and development. Given the limited availability of direct quantitative data in public literature, this document combines established principles of organic chemistry, data from analogous compounds, and detailed experimental protocols to serve as a robust resource. The primary focus is to equip researchers with the necessary methodologies to determine the precise solubility and stability parameters of this compound for their specific applications.

This compound is a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and peptide mimetics.[1] Its structure, featuring a terminal primary amine and an ethyl ester separated by a seven-carbon aliphatic chain, provides a flexible linker for conjugating molecules.[1] The ethyl ester functionality enhances its solubility in organic solvents compared to its free acid counterpart, 7-aminoheptanoic acid, thereby facilitating its use in a wide range of synthetic transformations.[1]

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological assays. While specific quantitative data is not extensively available, its solubility characteristics can be inferred from the behavior of similar amino acid esters. Generally, amino acid esters exhibit moderate to high solubility in organic solvents and low solubility in aqueous media under neutral conditions.

Table 1: Estimated Solubility of this compound in Common Solvents at 25°C

| Solvent | Type | Estimated Solubility |

| Water | Polar Protic | Insoluble |

| 0.1 N HCl | Aqueous Acidic | Insoluble[2] |

| 0.1 N NaOH | Aqueous Basic | Slightly Soluble[2] |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble[2] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble[2] |

| Chloroform | Polar Aprotic | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble |

| Benzene | Non-polar | Moderately Soluble[2] |

Note: "Insoluble" is defined as < 1 g/L, "Slightly Soluble" as 1-10 g/L, "Soluble" as 10-100 g/L, and "Highly Soluble" as > 100 g/L. These are estimations based on the properties of similar compounds and should be experimentally verified.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. For viscous solvents or fine suspensions, centrifugation can be used to separate the solid and liquid phases.

-

Quantification: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Calculate the original concentration in the saturated solution to determine the solubility.

Stability Profile

The stability of this compound is influenced by its two primary functional groups: the ethyl ester and the primary amine. The main degradation pathways are hydrolysis of the ester and reactions involving the amino group.[1] Forced degradation studies are crucial to understand the chemical stability of the molecule under various stress conditions.[3][4]

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Condition | Stressor | Predicted Outcome | Potential Degradation Products |

| Hydrolytic | 0.1 N HCl, Heat | Degradation | 7-Aminoheptanoic acid, Ethanol |

| Hydrolytic | 0.1 N NaOH, Heat | Significant Degradation | 7-Aminoheptanoic acid sodium salt, Ethanol |

| Oxidative | 3% H₂O₂, Heat | Potential Degradation | Oxidized amine derivatives |

| Thermal | Dry Heat (e.g., 60-80°C) | Likely Stable | Minimal degradation expected |

| Photolytic | UV/Vis Light | Potential Degradation | Photodegradation products |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[5]

Diagram 2: Logical Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat (e.g., at 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.

-

Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and heat.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photostability: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a developed and validated stability-indicating HPLC method.

-

Peak Purity and Identification: Assess the purity of the main peak and identify any degradation products using a photodiode array (PDA) detector and mass spectrometry (MS).

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated analytical method that can separate the intact drug from its degradation products.

Diagram 3: Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Initial HPLC Method Parameters (to be optimized):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a low percentage of B and increase linearly.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: 30°C

This method should be optimized by analyzing the samples from the forced degradation studies to ensure adequate resolution between the parent compound and all degradation products.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While direct quantitative data is limited, the provided protocols for solubility determination and forced degradation studies, along with the development of a stability-indicating HPLC method, offer a comprehensive approach for researchers to generate the necessary data for their specific needs in drug development and chemical research. The bifunctional nature of this compound makes it a versatile tool, and a thorough understanding of its physicochemical properties is paramount for its successful application.

References

Spectroscopic Characterization of Ethyl 7-Aminoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 7-aminoheptanoate (CAS No: 1117-66-4), a versatile bifunctional molecule utilized as a linker and building block in organic synthesis, particularly in the development of peptide mimetics and Proteolysis Targeting Chimeras (PROTACs).[1] The elucidation of its structure is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the expected spectral data, outlines the experimental protocols for data acquisition, and provides visual diagrams to illustrate analytical workflows and molecular fragmentation.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound. Note that where experimental data for the specific molecule is unavailable, predicted values based on its hydrochloride salt or similar structures are provided and noted.

Table 1: ¹H NMR Spectral Data for this compound

Solvent: CDCl₃ (predicted) or Methanol-d₄ (for hydrochloride salt). Reference: TMS (δ 0.00 ppm).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~4.12 | Quartet (q) | ~7.1 | 2H | -O-CH₂ -CH₃ |

| ~2.68 | Triplet (t) | ~7.5 | 2H | H₂N-CH₂ - |

| ~2.29 | Triplet (t) | ~7.5 | 2H | -CH₂ -COO- |

| ~1.61 | Quintet | ~7.5 | 2H | -CH₂ -CH₂COO- |

| ~1.51 | Quintet | ~7.5 | 2H | H₂N-CH₂-CH₂ - |

| ~1.34 | Multiplet (m) | - | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| ~1.25 | Triplet (t) | ~7.1 | 3H | -O-CH₂-CH₃ |

| (Broad) | Singlet (s) | - | 2H | -NH₂ |

Note: Data is a composite of reported values for the hydrochloride salt and derivatives.[1][2] The signal for the amine protons (-NH₂) can be broad and its chemical shift is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

Solvent: CDCl₃. Reference: CDCl₃ (δ 77.16 ppm).

| Chemical Shift (δ) ppm | Assignment |

| ~173.8 | C =O |

| ~60.3 | -O-C H₂-CH₃ |

| ~42.1 | H₂N-C H₂- |

| ~34.4 | -C H₂-COO- |

| ~33.0 | H₂N-CH₂-C H₂- |

| ~29.0 | -CH₂-C H₂-CH₂-COO- |

| ~26.5 | H₂N-CH₂-CH₂-C H₂- |

| ~24.9 | -C H₂-CH₂COO- |

| ~14.2 | -O-CH₂-C H₃ |

Note: These chemical shifts are predicted based on standard values for alkyl chains, esters, and primary amines.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3380-3250 | Medium, Broad | N-H Stretch (Primary Amine) |

| 2935-2855 | Strong | C-H Stretch (Aliphatic) |

| ~1735 | Strong, Sharp | C=O Stretch (Ester) |

| 1650-1580 | Medium | N-H Bend (Primary Amine) |

| 1250-1150 | Strong | C-O Stretch (Ester) |

Note: Characteristic absorption bands are based on established correlation tables for the functional groups present in the molecule.[1]

Table 4: Mass Spectrometry (MS) Data

Method: Electron Ionization (EI).

| m/z | Relative Intensity | Proposed Fragment |

| 173 | Moderate | [M]⁺ (Molecular Ion) |

| 156 | Low | [M - NH₃]⁺ |

| 128 | Moderate | [M - OCH₂CH₃]⁺ |

| 101 | Moderate | [M - C₄H₈O]⁺ (from loss of butene via rearrangement) |

| 88 | High | [C₄H₈O₂]⁺ (McLafferty Rearrangement) |

| 74 | Moderate | [C₃H₆O₂]⁺ |

| 30 | High | [CH₄N]⁺ |

Note: The molecular weight of this compound is 173.25 g/mol .[1] The fragmentation pattern is predicted based on common pathways for aliphatic ethyl esters and primary amines.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄). For ¹³C NMR, a more concentrated sample (20-50 mg) is preferred to improve the signal-to-noise ratio. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place 1-2 drops of neat liquid this compound directly onto the crystal of an ATR-FTIR spectrometer. Ensure the crystal is clean before and after the measurement.

-

Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Background: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background.

-

Range: Typically 4000-400 cm⁻¹.

-

-

Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction and purification.

-

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Helium.

-

-

MS Conditions (EI):

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 25-300.

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows for the spectroscopic analysis of this compound.

References

Ethyl 7-Aminoheptanoate: A Versatile Bifunctional Building Block for Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 7-aminoheptanoate is a versatile bifunctional molecule that serves as a crucial building block in a wide array of applications, from pharmaceutical development to polymer chemistry. Its unique structure, featuring a terminal primary amine and an ethyl ester separated by a seven-carbon aliphatic chain, provides a flexible and reactive scaffold for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, offering detailed experimental protocols and technical data to support its use in advanced research.

Core Properties of this compound

The utility of this compound stems from its distinct physicochemical properties, which are summarized in the table below. These characteristics make it a valuable intermediate for a variety of chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉NO₂ | [2] |

| Molecular Weight | 173.25 g/mol | [1][2] |

| CAS Number | 1117-66-4 | [1][2] |

| Appearance | Off-white to beige solid | [3] |

| Melting Point | 188 - 189.5 °C (for 7-aminoheptanoic acid) | [3] |

| Boiling Point | 97-104 °C at 2.5-3.0 Torr (for tert-butyl 7-aminoheptanoate hydrochloride) | |

| Solubility | Soluble in methanol and water (as hydrochloride salt) | [3] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes the key spectral data.

| Technique | Data |

| ¹H NMR | Characteristic peaks corresponding to the ester (-COO-), amine (-NH₂), and the heptanoate chain protons are observed.[1] |

| ¹³C NMR | Signals indicative of the carbonyl carbon, the carbon bearing the amino group, and the carbons of the ethyl and heptanoate chains are present.[1] |

| Infrared (IR) | Stretching frequencies for the ester C=O group (around 1730 cm⁻¹) and N-H stretching of the primary amine (around 3300-3500 cm⁻¹). |

| Mass Spectrometry (MS) | The protonated molecular ion [M+H]⁺ is observed at m/z 174.15.[1] |

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several routes. The most common methods involve the esterification of 7-aminoheptanoic acid or the transformation of cycloheptanone.

Method 1: Fischer-Speier Esterification of 7-Aminoheptanoic Acid

This classic method involves the acid-catalyzed esterification of 7-aminoheptanoic acid with ethanol.[1]

Materials:

-

7-aminoheptanoic acid

-

Absolute ethanol

-

Anhydrous hydrochloric acid (or concentrated sulfuric acid)

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 7-aminoheptanoic acid in a sufficient volume of absolute ethanol in a round-bottom flask.

-

Slowly add a catalytic amount of anhydrous hydrochloric acid or concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

Fischer-Speier Esterification of 7-Aminoheptanoic Acid.

Method 2: Synthesis from Cycloheptanone

This multi-step synthesis starts from the readily available cycloheptanone.[1]

Materials:

-

Cycloheptanone

-

Hydroxylamine hydrochloride

-

Methanol

-

Concentrated hydrochloric acid

Procedure:

-

Oxime Formation: React cycloheptanone with hydroxylamine hydrochloride in a methanol solution to form cycloheptanone oxime.

-

Beckmann Rearrangement: Subject the cycloheptanone oxime to a Beckmann rearrangement using a strong acid (e.g., concentrated sulfuric acid) to yield the lactam, azacyclooctan-2-one (enantholactam).

-

Lactam Hydrolysis: Hydrolyze the enantholactam using concentrated hydrochloric acid under reflux conditions to yield 7-aminoheptanoic acid hydrochloride.

-

Esterification: Esterify the resulting 7-aminoheptanoic acid hydrochloride as described in Method 1 to obtain this compound.

Synthesis of this compound from Cycloheptanone.

Applications as a Bifunctional Building Block

The dual functionality of this compound makes it an invaluable tool in the synthesis of a variety of complex molecules, particularly in the fields of drug discovery and materials science.

Linker in Solid-Phase Peptide Synthesis (SPPS)

The amino and ester groups of this compound allow it to be used as a flexible spacer or linker in the synthesis of peptides, modifying their properties or for the creation of peptidomimetics.[1]

Experimental Protocol: Incorporation as a Linker in SPPS

This protocol outlines the general steps for incorporating this compound as a linker onto a solid support for peptide synthesis.

Materials:

-

Fmoc-protected this compound

-

Rink Amide resin (or other suitable resin)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (or HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

Fmoc-protected amino acids

-

Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

-

Linker Coupling: Activate the carboxyl group of Fmoc-protected this compound with DIC and OxymaPure® in DMF and couple it to the deprotected resin.

-

Fmoc Deprotection: Remove the Fmoc group from the attached linker using 20% piperidine in DMF.

-

Peptide Elongation: Proceed with standard Fmoc-SPPS cycles, coupling subsequent Fmoc-protected amino acids to the free amine of the linker.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

Workflow for using this compound as a linker in SPPS.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound is an ideal linker to connect the target protein ligand and the E3 ligase ligand due to its flexibility and the presence of two reactive handles.[1][4]

Logical Relationship in PROTAC Action

The following diagram illustrates the role of a linker, such as one derived from this compound, in the formation of the ternary complex essential for PROTAC-mediated protein degradation.

Role of the linker in PROTAC-mediated protein degradation.

Conclusion

This compound is a highly valuable and versatile bifunctional building block with broad applications in scientific research. Its straightforward synthesis and the presence of two distinct reactive functional groups make it an essential tool for chemists and drug developers. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the synthesis of novel peptides, PROTACs, and other complex molecular structures, thereby advancing research in medicinal chemistry, materials science, and beyond.

References

Ethyl 7-Aminoheptanoate: A Versatile Building Block in Pharmaceutical and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 7-aminoheptanoate, a bifunctional molecule featuring a terminal amino group and an ethyl ester, serves as a crucial and versatile intermediate in a wide array of applications, particularly within the pharmaceutical and biotechnology sectors. Its unique structural characteristics, including a flexible seven-carbon aliphatic chain, make it an invaluable building block for the synthesis of complex molecules, ranging from novel therapeutics to advanced polymers. This technical guide provides a comprehensive review of the synthesis and diverse applications of this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of key chemical pathways and workflows.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, with the most common methods being the Fischer esterification of 7-aminoheptanoic acid and the nucleophilic substitution of ethyl 7-bromoheptanoate.

Fischer Esterification of 7-Aminoheptanoic Acid

This direct esterification method involves the reaction of 7-aminoheptanoic acid with ethanol in the presence of an acid catalyst, typically to yield the hydrochloride salt of the ethyl ester.[1]

Experimental Protocol:

A common procedure involves dissolving 7-aminoheptanoic acid in absolute ethanol, followed by the gradual addition of an acid catalyst such as anhydrous hydrochloric acid or thionyl chloride. The reaction mixture is then typically heated under reflux to drive the esterification process. The resulting this compound hydrochloride can be isolated upon cooling and precipitation.[1]

dot

Caption: Fischer Esterification of 7-Aminoheptanoic Acid.

Synthesis from Ethyl 7-Bromoheptanoate

Another established pathway involves the nucleophilic substitution of ethyl 7-bromoheptanoate with an amine source, such as ammonia, to introduce the amino group.[2]

Experimental Protocol:

Ethyl 7-bromoheptanoate is treated with a strong aqueous solution of ammonia. The reaction proceeds via an SN2 mechanism, where the amino group displaces the bromide ion. Purification is often required to separate the desired product from any unreacted starting materials and byproducts.

dot

Caption: Synthesis via Nucleophilic Substitution.

Pharmaceutical Applications

This compound's bifunctional nature makes it a valuable precursor in the synthesis of various pharmaceutical agents.

Intermediate in the Synthesis of Tianeptine

This compound is a key intermediate in the synthesis of the atypical antidepressant drug, tianeptine.[3][4] The synthesis involves the condensation of this compound with a tricyclic core structure.[3]

Experimental Workflow:

The synthesis of tianeptine generally involves the reaction of 3,11-dichloro-6,11-dihydro-6-methyldibenzo[c,f][3][4]thiazepine S,S-dioxide with this compound.[3] This is followed by hydrolysis of the resulting ester to yield the final tianeptine molecule.[3][4]

dot

Caption: Tianeptine Synthesis Workflow.

Linker for Proteolysis Targeting Chimeras (PROTACs)

The flexible seven-carbon chain of this compound makes it an ideal linker for the construction of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[5] The linker component plays a critical role in the efficacy of a PROTAC by connecting the target protein binder and the E3 ligase ligand.[7]

Experimental Design:

The synthesis of a PROTAC using an this compound-derived linker typically involves a modular approach. The linker can be coupled to the protein of interest (POI) ligand and the E3 ligase ligand through established methods such as amide coupling or click chemistry.[5] The length and flexibility of the linker are crucial for optimal ternary complex formation and subsequent protein degradation.[7]

dot

Caption: General Structure of a PROTAC.

Precursor for Histone Deacetylase (HDAC) Inhibitors

This compound serves as a precursor for the development of potent histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[8][9] The amino group of the molecule provides a convenient attachment point for the "cap" group of the HDAC inhibitor, while the ester can be converted to a zinc-binding group, such as a hydroxamic acid.[10]

Synthetic Strategy:

The synthesis of HDAC inhibitors from this compound often involves a reductive amination procedure to introduce various surface binding groups.[9] The resulting secondary or tertiary amine can then be converted to the final hydroxamic acid.[10]

dot

Caption: HDAC Inhibitor Synthesis Pathway.

Potential Antiviral Applications

Research has indicated the potential of this compound hydrochloride as a building block for novel antiviral agents.[8] Specifically, it has shown promise as an entry inhibitor for viruses like Ebola.[8] Further research is ongoing to explore the full potential of its derivatives in antiviral drug discovery.

Other Applications

Beyond its pharmaceutical relevance, this compound and its derivatives find use in other areas of chemical synthesis.

-

Polymer Chemistry: It serves as a key intermediate in the synthesis of amino-functionalized polymers and dendrimers.[1]

-

Precursor to 7-Aminoheptanoic Acid: It is a direct precursor for the production of 7-aminoheptanoic acid, a non-proteinogenic amino acid analog used to modify the properties of peptides.[1]

Quantitative Data Summary

| Application | Starting Material(s) | Key Reagents | Typical Reaction Conditions | Yield (%) | Reference(s) |

| Synthesis of this compound HCl | 7-Aminoheptanoic Acid, Ethanol | Acid Catalyst (e.g., HCl, SOCl₂) | Reflux | High | [1] |

| Synthesis of Tianeptine | 3,11-dichloro-6,11-dihydro-6-methyldibenzo[c,f][3][4]thiazepine S,S-dioxide, this compound | - | Condensation, then hydrolysis | Variable | [3][4] |

| HDAC Inhibitor Synthesis | This compound, Aldehyde/Ketone | Reducing agent, Hydroxylamine | Reductive amination, then conversion to hydroxamic acid | Variable | [9][10] |

Note: Specific yields are highly dependent on the exact reaction conditions and substrates used and are often proprietary. The table provides a general overview based on available literature.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with a broad spectrum of applications, particularly in drug discovery and development. Its utility as a precursor for the antidepressant tianeptine, a flexible linker in PROTACs, and a building block for HDAC inhibitors underscores its significance in medicinal chemistry. Further exploration of its potential in developing novel antiviral agents and its application in polymer science continues to be an active area of research. The synthetic accessibility and the dual functionality of this compound ensure its continued importance as a key building block for the creation of complex and biologically active molecules.

References

- 1. This compound | High-Purity RUO [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Production Method of Tianeptine sodium - Chempedia - LookChem [lookchem.com]

- 4. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Nucleophilic Heart: An In-depth Technical Guide to the Fundamental Reactivity of the Amine Group in Ethyl 7-aminoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-aminoheptanoate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, comprising a terminal primary amine and an ethyl ester separated by a flexible seven-carbon aliphatic chain, makes it a versatile building block for the synthesis of complex molecular architectures.[1] The primary amine group, in particular, serves as a potent nucleophilic center, readily engaging in a variety of chemical transformations. This guide provides a detailed exploration of the fundamental reactivity of this amine group, focusing on its most critical reactions: N-acylation and N-alkylation. We present quantitative data from analogous systems, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for researchers leveraging this compound in their synthetic endeavors.

Core Reactivity Principles

Nucleophilicity: As a primary amine, the nitrogen in this compound is a strong nucleophile, readily attacking electrophilic centers.[1] This nucleophilic character is the cornerstone of its utility in synthesis, particularly in the formation of amide and secondary amine linkages.

Key Reactions of the Amine Group

N-Acylation: Formation of Amides

General Reaction Scheme:

Caption: General scheme of N-acylation.

Mechanism of N-Acylation with an Acyl Chloride:

The reaction with acyl chlorides is a common and efficient method for N-acylation. The mechanism proceeds via a nucleophilic acyl substitution pathway.

Caption: Mechanism of N-acylation with an acyl chloride.

Quantitative Data for N-Acylation of Amines:

While specific data for this compound is sparse in publicly available literature, the following table summarizes yields for N-acylation of various amines under different conditions, providing a reasonable proxy for expected reactivity.

| Amine Substrate | Acylating Agent | Coupling Reagents/Conditions | Yield (%) | Reference |

| Aniline derivative | Boc-valine | EDC (1 eq), DMAP (1 eq), HOBt (cat.), DIPEA | Good to Excellent | [4] |

| Boc-piperidine-4-amine | Boc-proline | EDC (1 eq), DMAP (1 eq), HOBt (cat.), DIPEA | Excellent | [4] |

| Various amines | Various carboxylic acids | TiCl₄, Pyridine, 85 °C | Moderate to Excellent | [5] |

| Primary and secondary amines | α-diketones | UV light, room temperature | High | [6] |

Experimental Protocol: N-Benzoylation of this compound

This protocol is adapted from general procedures for the acylation of primary amines.

-

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl (aq)

-

Saturated NaHCO₃ solution (aq)

-

Brine (saturated NaCl solution)

-

Anhydrous MgSO₄

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

Add benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

N-Alkylation: Formation of Secondary Amines

N-alkylation introduces an alkyl group onto the nitrogen atom, converting the primary amine of this compound into a secondary amine. This reaction is crucial for modifying the steric and electronic properties of the molecule. Common methods include reaction with alkyl halides and reductive amination.

General Reaction Scheme:

Caption: General scheme of N-alkylation.

Mechanism of N-Alkylation with an Alkyl Halide:

The reaction with a primary alkyl halide typically proceeds through an SN2 mechanism. A base is required to neutralize the hydrohalic acid produced.

Caption: Mechanism of N-alkylation with an alkyl halide.

Quantitative Data for N-Alkylation of Amino Acid Esters:

The following table presents data for the N-alkylation of various α-amino acid esters, which can serve as a guide for the reactivity of this compound.

| Amino Acid Ester | Alcohol (Alkylating Agent) | Catalyst/Conditions | Yield (%) | Reference |

| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | Ru-catalyst, Toluene, 120°C, 18h | 55 (selectivity) | [7] |

| Valine pentyl ester | Benzyl alcohol | Ru-catalyst, optimized | 82-87 | [7] |

| Proline | 1-Nonanol | Fe-catalyst, 110°C, 18-42h | High | [8] |

| Alanine | 1-Dodecanol | Fe-catalyst, 110°C, 18-42h | High | [8] |

Experimental Protocol: N-Benzylation of this compound

This protocol is adapted from general procedures for the alkylation of primary amines with alkyl halides.[1]

-

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

To a solution of this compound in anhydrous acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC (typically 4-6 hours).

-

After completion, cool the mixture to room temperature.

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Conclusion

The primary amine group of this compound is a robust and versatile functional handle that enables a wide array of synthetic transformations. Its inherent nucleophilicity drives key reactions such as N-acylation and N-alkylation, providing access to a diverse range of functionalized molecules. Understanding the fundamental principles of its reactivity, supported by quantitative data from analogous systems and detailed experimental protocols, empowers researchers to effectively utilize this valuable building block in the development of novel pharmaceuticals and advanced materials. The provided mechanistic insights and practical guidelines are intended to facilitate the rational design and successful execution of synthetic strategies involving this compound.

References

- 1. This compound | High-Purity RUO [benchchem.com]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

The Ethyl Ester's Crucial Role in Enhancing the Solubility of 7-Aminoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the ethyl ester functionality in modulating the solubility profile of 7-aminoheptanoate. A comprehensive understanding of a compound's solubility is fundamental in various scientific disciplines, particularly in drug development, where it influences formulation, bioavailability, and efficacy. This guide provides a detailed analysis of the physicochemical properties of ethyl 7-aminoheptanoate compared to its parent compound, 7-aminoheptanoic acid, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

The Impact of Esterification on Physicochemical Properties and Solubility

The conversion of the carboxylic acid group of 7-aminoheptanoic acid to an ethyl ester in this compound significantly alters the molecule's polarity and, consequently, its solubility in different media. 7-aminoheptanoic acid, with its free amino and carboxylic acid groups, exists as a zwitterion at physiological pH. This ionic character contributes to its notable solubility in polar solvents like water.

In contrast, the ethyl ester group in this compound masks the polar carboxylic acid functionality, rendering the molecule less polar and more lipophilic. This increased lipophilicity, or "fat-loving" nature, enhances its solubility in organic solvents. This principle is a cornerstone of prodrug design, where esterification is often employed to improve a drug's ability to cross lipidic biological membranes.

The octanol-water partition coefficient (LogP) is a widely used measure of a compound's lipophilicity. A higher LogP value indicates greater solubility in a nonpolar solvent (octanol) compared to a polar solvent (water). The LogP value for this compound is 1.4587, which is significantly higher than the LogP of 0.42 for 7-aminoheptanoic acid. This difference provides strong quantitative evidence for the increased lipophilicity conferred by the ethyl ester group.

Comparative Solubility Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | LogP |

| 6-Aminocaproic Acid | C₆H₁₃NO₂ | 131.17 | Highly soluble (330 mg/mL)[1] | - |

| 7-Aminoheptanoic Acid | C₇H₁₅NO₂ | 145.20 | Soluble [2] | 0.42 [3] |

| 8-Aminooctanoic Acid | C₈H₁₇NO₂ | 159.23 | Soluble (100 mg/mL)[4] | - |

| This compound | C₉H₁₉NO₂ | 173.25 | Expected to be lower than the parent acid | 1.4587 [5] |

Note: The solubility of this compound in organic solvents is qualitatively described as improved compared to the free acid.[6] Amino acid esters are generally more soluble in organic solvents like DMSO, acetonitrile, and chloroform than their zwitterionic parent compounds.[2]

The Chemistry of Solubility: A Visual Explanation

The following diagram illustrates the structural and electronic differences between 7-aminoheptanoic acid and this compound and how these affect their interaction with different types of solvents.

References

- 1. 6-Aminocaproic acid | 60-32-2 [chemicalbook.com]

- 2. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ethyl 3-aminoheptanoate | C9H19NO2 | CID 12648671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | High-Purity RUO [benchchem.com]

A Comprehensive Technical Guide to Ethyl 7-Aminoheptanoate Hydrochloride and its Free Amine Form for Researchers and Drug Development Professionals

Introduction

Ethyl 7-aminoheptanoate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and research chemicals. Its structure, featuring a terminal primary amine and an ethyl ester separated by a six-carbon aliphatic chain, allows for diverse chemical modifications. This guide provides an in-depth comparison of the physicochemical properties, stability, and handling of its two common forms: the hydrochloride salt (CAS No. 29840-65-1) and the free amine (CAS No. 1117-66-4). Understanding the distinct characteristics of each form is paramount for their effective utilization in research and development.

Physicochemical Properties: A Comparative Analysis

The protonation of the primary amino group in this compound to form the hydrochloride salt significantly alters its physical and chemical properties. The salt form is generally a stable, crystalline solid, whereas the free amine is typically a liquid at room temperature with better solubility in organic solvents.[1]

Table 1: Comparative Physicochemical Properties

| Property | This compound Hydrochloride | This compound (Free Amine) |

| CAS Number | 29840-65-1[2] | 1117-66-4[1] |

| Molecular Formula | C₉H₂₀ClNO₂[2] | C₉H₁₉NO₂[1] |

| Molecular Weight | 209.71 g/mol [2] | 173.25 g/mol [1] |

| Appearance | White to off-white crystalline solid[3] | Colorless to pale yellow liquid (predicted) |

| Melting Point | 119-122 °C[3] | Not applicable (liquid at room temperature) |

| Boiling Point | 269.8 °C at 760 mmHg*[4] | Data not available (expected to be lower than the salt and likely requires vacuum distillation) |

| Solubility | Soluble in water, slightly soluble in methanol.[3] | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol).[1] |

| pKa (predicted) | ~10.5 (for the protonated amine) | ~10.5 (for the conjugate acid) |

| Stability | Generally more stable, less prone to oxidation and degradation. | Less stable, susceptible to oxidation and degradation, especially on prolonged storage or exposure to air. |

| Hygroscopicity | Generally less hygroscopic. | More likely to be hygroscopic. |

*It is important to note that the reported boiling point for the hydrochloride salt may be inaccurate as salts typically decompose at high temperatures rather than boil. This value might correspond to the free amine under atmospheric pressure, though vacuum distillation is the more probable method for its purification.

Chemical Reactivity and Stability

The primary difference in chemical reactivity stems from the state of the amino group.

-

This compound (Free Amine): The lone pair of electrons on the nitrogen atom makes the free amine nucleophilic. It readily participates in reactions such as acylation (to form amides), alkylation, and reactions with carbonyl compounds.[1] This reactivity is essential for its role as a synthetic building block. However, this reactivity also makes it more susceptible to degradation through oxidation and side reactions.

-

This compound Hydrochloride: The protonation of the amino group to form an ammonium salt significantly reduces its nucleophilicity. The lone pair is no longer readily available for reaction. This makes the hydrochloride salt much more stable for long-term storage and handling. To utilize the amine functionality in a reaction, the hydrochloride salt must first be neutralized to generate the free amine in situ or as an isolated intermediate.

Caption: Interconversion and reactivity of the hydrochloride salt and free amine.

Experimental Protocols

The following are detailed methodologies for the preparation, interconversion, and characterization of this compound hydrochloride and its free amine.

Protocol 1: Synthesis of this compound Hydrochloride from 7-Aminoheptanoic Acid

This protocol describes a classic Fischer esterification followed by in-situ salt formation.[1]

Materials:

-

7-Aminoheptanoic acid

-

Absolute ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Stir plate and magnetic stir bar

-

Reflux condenser

-

Round-bottom flask

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-aminoheptanoic acid (1 equivalent).

-

Add absolute ethanol (10-20 mL per gram of amino acid).

-

Cool the mixture in an ice bath.

-

Slowly and carefully add thionyl chloride (1.2 equivalents) or concentrated HCl (catalytic amount) to the stirred suspension.

-

Remove the ice bath and attach a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add diethyl ether to the cooled solution with stirring to precipitate the hydrochloride salt.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound hydrochloride.

Caption: Workflow for the synthesis of this compound hydrochloride.

Protocol 2: Conversion of this compound Hydrochloride to the Free Amine

This protocol describes the neutralization of the hydrochloride salt to yield the free amine.

Materials:

-

This compound hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base (e.g., 1M NaOH)

-

Dichloromethane (DCM) or ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Beaker and Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Dissolve this compound hydrochloride in a minimal amount of water in a beaker.

-

Transfer the solution to a separatory funnel.

-

Slowly add a saturated aqueous solution of sodium bicarbonate while gently swirling. Continue addition until effervescence ceases and the aqueous layer is basic (test with pH paper).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers in an Erlenmeyer flask.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound free amine as an oil.

Caption: Workflow for the conversion of the hydrochloride salt to the free amine.

Protocol 3: Characterization

A. Melting Point Determination (for Hydrochloride Salt)

-

Finely powder a small amount of the dry this compound hydrochloride.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus (e.g., Mel-Temp).

-

Heat rapidly to about 10 °C below the expected melting point (119-122 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

B. Infrared (IR) Spectroscopy

-

Free Amine (Liquid): Obtain the IR spectrum using a neat liquid film between two salt plates (NaCl or KBr).

-

Hydrochloride Salt (Solid): Prepare a KBr pellet by mixing a small amount of the salt with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

Expected Characteristic IR Peaks:

| Functional Group | Hydrochloride Salt (cm⁻¹) | Free Amine (cm⁻¹) |

| N-H stretch (amine) | Broad, ~3000 (superimposed on C-H) | Two bands, ~3300-3400[1] |

| C-H stretch (alkane) | ~2850-2960 | ~2850-2960[1] |

| C=O stretch (ester) | ~1730-1740 | ~1735-1740[1] |

| C-O stretch (ester) | ~1170-1250 | ~1170-1250[1] |

| N-H bend (amine) | ~1500-1600 | ~1590-1650 |

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free amine, D₂O or DMSO-d₆ for the hydrochloride salt).

-

Acquire ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Chemical Shifts (δ, ppm):

| Protons | Multiplicity | Approximate Chemical Shift (Free Amine in CDCl₃) | Approximate Chemical Shift (HCl Salt in D₂O) |

| -O-CH₂-CH₃ | Quartet | ~4.1 | ~4.2 |

| -O-CH₂-CH₃ | Triplet | ~1.2 | ~1.3 |

| -CH₂-C(=O)O- | Triplet | ~2.3 | ~2.4 |

| -CH₂-NH₂ / -CH₂-NH₃⁺ | Triplet | ~2.7 | ~3.0 |

| Aliphatic -CH₂- | Multiplet | ~1.3-1.7 | ~1.3-1.8 |

| -NH₂ / -NH₃⁺ | Singlet (broad) | Variable | ~7.5-8.5 (in DMSO-d₆) |

Predicted ¹³C NMR Chemical Shifts (δ, ppm):

| Carbon | Approximate Chemical Shift (Free Amine in CDCl₃) | Approximate Chemical Shift (HCl Salt in D₂O) |

| -C=O | ~174 | ~177 |

| -O-CH₂- | ~60 | ~63 |

| -CH₂-NH₂ / -CH₂-NH₃⁺ | ~42 | ~40 |

| Aliphatic -CH₂- | ~25-34 | ~25-35 |

| -CH₃ | ~14 | ~14 |

Conclusion

The choice between using this compound hydrochloride and its free amine form is dictated by the specific application. The hydrochloride salt offers superior stability and ease of handling, making it the preferred form for storage and for reactions where the amine is not immediately required to be nucleophilic. The free amine, on the other hand, is the reactive form necessary for synthetic transformations involving the amino group. A thorough understanding of the properties and interconversion of these two forms, as detailed in this guide, is essential for researchers and drug development professionals to effectively and efficiently utilize this valuable synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for Amide Bond Formation Using Ethyl 7-Aminoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the formation of an amide bond using ethyl 7-aminoheptanoate as the amine component. Amide bond synthesis is a fundamental reaction in organic and medicinal chemistry, crucial for the construction of peptides, pharmaceuticals, and other biologically active molecules. This compound is a valuable bifunctional building block, featuring a primary amine for nucleophilic attack and an ethyl ester, which can be later hydrolyzed or used as is.[1][2]

Two common and effective methods for amide bond formation are detailed below: one utilizing the carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxybenzotriazole (HOBt), and another employing the uronium salt-based coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3][4]

I. EDC/HOBt-Mediated Amide Coupling

The use of EDC as a coupling agent is widespread due to its efficiency and the water-solubility of its urea byproduct, which simplifies purification.[5][6] The reaction proceeds through the activation of a carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to racemization and other side reactions. The addition of HOBt mitigates these issues by forming a more stable HOBt-ester, which then reacts with the amine (this compound) to yield the desired amide.[3]

Reaction Mechanism

The general mechanism for the EDC/HOBt-mediated coupling is as follows:

-

The carboxylic acid reacts with EDC to form the O-acylisourea intermediate.

-

HOBt acts as a nucleophile, reacting with the intermediate to form an activated HOBt-ester and releasing an EDC-urea byproduct.

-

The primary amine of this compound attacks the carbonyl carbon of the HOBt-ester.

-

The departure of HOBt leads to the formation of the stable amide bond.

References

Application Notes and Protocols for Utilizing Ethyl 7-Aminoheptanoate as a Flexible Linker in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.

Flexible alkyl chains are a common and synthetically accessible choice for PROTAC linkers, providing the conformational freedom necessary for the formation of a productive ternary complex.[3] Ethyl 7-aminoheptanoate serves as a valuable building block for installing a seven-carbon aliphatic linker, offering a balance of flexibility and length that can be optimal for inducing protein degradation. This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs incorporating this versatile linker.

Rationale for Using a Flexible C7 Linker

The length and flexibility of the linker are critical parameters in PROTAC design. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination. A seven-carbon alkyl chain, derived from this compound, provides a significant degree of conformational freedom, increasing the probability of achieving a productive ternary complex geometry.

While a purely aliphatic C7 linker is a viable option, many successful PROTACs utilize linkers that are a combination of alkyl and polyethylene glycol (PEG) units to modulate physicochemical properties. A notable example is the potent TANK-binding kinase 1 (TBK1) degrader, TBK1 PROTAC® 3i, which incorporates a long, flexible linker containing both alkyl and PEG motifs.[4]

Data Presentation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. The key quantitative metrics used to assess this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data for a highly potent TBK1 degrader that utilizes a long, flexible linker, illustrating the high efficacy that can be achieved with such a linker strategy.

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| TBK1 PROTAC® 3i | TBK1 | VHL | Flexible (Alkyl/PEG combo) | 12 | 96 | Cancer cell lines |

Experimental Protocols

The synthesis of a PROTAC using this compound as a linker source typically involves a series of standard organic chemistry reactions. The following protocols provide a generalized workflow.

Protocol 1: Synthesis of the Amine-Functionalized Linker from this compound

This protocol describes the initial protection of the amine and subsequent hydrolysis of the ethyl ester to provide a carboxylic acid handle for conjugation.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc2O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH) or THF/Water mixture

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

Boc Protection of the Amine:

-

Dissolve this compound (1.0 eq) in DCM or THF.

-

Add TEA or DIPEA (1.2 eq).

-

Add Boc2O (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to yield Boc-7-amino-heptanoic acid ethyl ester.

-

-

Ester Hydrolysis:

-

Dissolve the Boc-protected ester (1.0 eq) in a mixture of THF and water or methanol.

-

Add LiOH (2.0-3.0 eq) and stir at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture with 1N HCl to pH ~3-4.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain Boc-7-amino-heptanoic acid.

-

Protocol 2: PROTAC Synthesis via Sequential Amide Coupling

This protocol outlines the stepwise conjugation of the linker to the E3 ligase ligand and the POI-binding ligand.

Materials:

-

Boc-7-amino-heptanoic acid (from Protocol 1)

-

E3 ligase ligand with a free amine (e.g., pomalidomide derivative)

-

POI-binding ligand with a free amine

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

DIPEA